PF-543 Hydrochloride Exhibits Sub-Nanomolar SphK1 Potency, 8,750-Fold Greater than SKI-II
PF-543 hydrochloride demonstrates a dramatic potency advantage over the commonly used SphK inhibitor SKI-II in direct biochemical assays. PF-543 inhibits human SphK1 with an IC50 of 2 nM and a Ki of 3.6 nM [1]. In contrast, SKI-II exhibits an IC50 of 17.5 µM against the same target, a difference of nearly four orders of magnitude [2].
| Evidence Dimension | Inhibitory Potency against Human SphK1 (Biochemical Assay) |
|---|---|
| Target Compound Data | IC50 = 2 nM; Ki = 3.6 nM |
| Comparator Or Baseline | SKI-II: IC50 = 17.5 µM (17,500 nM) |
| Quantified Difference | PF-543 is approximately 8,750-fold more potent than SKI-II (IC50 ratio: 2 nM vs 17,500 nM) |
| Conditions | In vitro biochemical enzyme assay using recombinant human SphK1 |
Why This Matters
This extreme potency difference ensures that PF-543 achieves near-complete target engagement at low nanomolar concentrations, minimizing off-target effects associated with the high micromolar concentrations required for SKI-II.
- [1] Schnute ME, et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012;444(1):79-88. View Source
- [2] French KJ, et al. Discovery and evaluation of inhibitors of human sphingosine kinase. Cancer Res. 2003;63(18):5962-5969. (Data for SKI-II from Table 3 in PMC3702540) View Source
